2-Methoxy-4-methylbenzoic acid
Description
Contextualizing 2-Methoxy-4-methylbenzoic Acid within the Class of Aromatic Carboxylic Acids
Aromatic carboxylic acids are a class of organic compounds defined by the presence of at least one carboxyl group (-COOH) directly attached to an aromatic ring. numberanalytics.comvedantu.com The simplest member of this family is benzoic acid. vedantu.com These compounds are typically crystalline solids with relatively high melting points due to strong intermolecular hydrogen bonding between the carboxyl groups. slideshare.netsdsu.edu
The chemical nature of aromatic carboxylic acids is twofold: they exhibit reactions characteristic of the carboxylic acid function, and they can undergo electrophilic substitution on the aromatic ring. britannica.com The carboxyl group itself is electron-withdrawing and acts as a deactivating, meta-directing group in electrophilic aromatic substitution reactions. vedantu.combritannica.com The acidity of these compounds is a key property, influenced significantly by the nature and position of other substituents on the aromatic ring. slideshare.netlibretexts.org Electron-withdrawing groups tend to increase acidity by stabilizing the resulting carboxylate anion, while electron-donating groups typically decrease acidity. libretexts.org this compound fits within this class as a benzoic acid molecule modified with two specific substituents, which tailor its electronic and physical properties.
Significance of Methoxy (B1213986) and Methyl Substituents in Benzoic Acid Derivatives
The properties of a substituted benzoic acid are determined by the electronic and steric effects of its substituents. In this compound, the methoxy (-OCH3) and methyl (-CH3) groups exert distinct and sometimes competing influences.
The methoxy group has a dual electronic nature. Due to the high electronegativity of the oxygen atom, it is electron-withdrawing through the sigma bonds (a negative inductive or -I effect). stackexchange.com However, the lone pairs of electrons on the oxygen can delocalize into the aromatic ring's pi system, resulting in an electron-donating resonance effect (+R effect). stackexchange.comaskiitians.com When a methoxy group is in the para position relative to the carboxyl group, the +R effect generally dominates, increasing electron density in the ring and decreasing the acid's strength compared to benzoic acid. libretexts.orgquora.com
The methyl group is generally considered an electron-donating group through both a positive inductive effect (+I) and hyperconjugation. wordpress.comdoubtnut.com This donation of electron density tends to destabilize the carboxylate anion, making the acid weaker. For instance, 4-methylbenzoic acid (p-toluic acid) is less acidic than benzoic acid. wordpress.comquora.com
However, the position of these substituents is critical. In this compound, the methoxy group is in the ortho position. Substituents at the ortho position can introduce a phenomenon known as the "ortho effect." stackexchange.com This effect, often attributed to steric hindrance, can force the carboxyl group to twist out of the plane of the benzene (B151609) ring. wordpress.comstackexchange.com This disruption of coplanarity can inhibit resonance stabilization between the ring and the carboxyl group, leading to an increase in acidity, as seen in 2-methylbenzoic acid, which is more acidic than benzoic acid. wordpress.comquora.comstackexchange.com The combined electronic effects of an ortho-methoxy group and a para-methyl group in this compound create a unique electronic environment that dictates its reactivity and acidity.
Overview of Key Research Domains and Potential Applications for this compound
This compound serves primarily as a specialized building block and intermediate in organic synthesis. Its defined substitution pattern makes it a valuable precursor for creating more complex molecules with specific functionalities.
Research has demonstrated its utility in multi-step synthetic pathways. For example, this compound can be prepared via the hydrolysis of its corresponding methyl ester, methyl 2-methoxy-4-methylbenzoate. prepchem.com This acid has been used as a starting material in the synthesis of other compounds, such as its 4-bromomethyl and subsequent 4-cyanomethyl derivatives, which are themselves intermediates for further chemical elaboration. prepchem.com
While direct biological applications of this compound are not extensively documented, the structural motif is relevant in medicinal chemistry. Isomeric and related compounds are investigated for various biological activities. For instance, substituted benzoic acids are studied for their interactions with proteins like serum albumin and as potential inhibitors of biological targets. nih.govnih.gov The isomer 3-Methoxy-4-methylbenzoic acid is noted as an important intermediate in the synthesis of pharmaceuticals. google.comnbinno.com Furthermore, an analogue, 2-methoxy-4-(methylsulfanyl)benzoic acid, is a key intermediate in the preparation of the cardiotonic drugs Sulmazole and Isomazole. researchgate.net These examples highlight the potential of the 2-methoxy-4-methylbenzoyl scaffold in the development of new chemical entities and pharmacologically active agents.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWDWUPMHVDZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344470 | |
| Record name | 2-Methoxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704-45-0 | |
| Record name | 2-Methoxy-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 2 Methoxy 4 Methylbenzoic Acid and Its Derivatives
Established Synthetic Strategies for 2-Methoxy-4-methylbenzoic Acid
Traditional synthetic routes to this compound and its analogs often rely on multi-step sequences starting from readily available precursors. These methods provide reliable access to the target compound through a series of well-understood chemical transformations.
Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials. scribd.com For substituted benzoic acids like this compound, these protocols often involve the sequential modification of a substituted toluene (B28343) or cresol (B1669610) precursor. A representative, analogous synthesis for a similar isomer, 2-methoxy-6-methylbenzoic acid, highlights a common multi-step approach that can be adapted. This process begins with a nitrated toluene derivative, 2-methyl-6-nitrobenzoic acid. google.com The synthesis proceeds through the following key stages:
Reduction: The nitro group is reduced to an amine. This is typically achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. google.com
Diazotization and Hydrolysis: The resulting amino group is converted into a diazonium salt using a diazotization reagent like nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This intermediate is then hydrolyzed to introduce a hydroxyl group, yielding a hydroxy-methylbenzoic acid derivative. google.com
Methylation (Etherification): The phenolic hydroxyl group is methylated to form the methoxy (B1213986) group. A common methylating agent for this step is dimethyl sulfate, used in the presence of a base. google.com
Hydrolysis: If the synthesis was carried out on an ester of the benzoic acid (e.g., the methyl ester), a final hydrolysis step is required to liberate the free carboxylic acid. This is typically done by heating with an aqueous base, followed by acidification. google.com
This sequence allows for precise control over the placement of substituents on the aromatic ring.
The choice of starting material is critical for the efficiency of a synthetic route. For this compound, logical precursors include substituted toluenes or cresols that already contain the desired methyl group at the correct position.
m-Cresol: A synthesis route for 2-methoxy-4-methylbenzylamine starts from m-cresol. google.com This process involves a carbonylation reaction to introduce a formyl group, yielding 2-Hydroxy-4-methyl-benzaldehyde. This intermediate is a key precursor, which can then be oxidized to the corresponding carboxylic acid (2-Hydroxy-4-methylbenzoic acid) and subsequently methylated to afford the final product.
Hydroxybenzoic Acids: 2-Hydroxy-4-methylbenzoic acid itself is an excellent precursor. The synthesis then simplifies to a single methylation step to convert the hydroxyl group into a methoxy group. Similarly, syntheses of related compounds often start from a hydroxybenzoic acid, which is then methylated to produce the corresponding methoxybenzoate ester. google.com
The following table summarizes potential precursors and their transformation into the target molecule.
| Precursor | Key Transformation Steps |
| m-Cresol | 1. Formylation/Carbonylation2. Oxidation of aldehyde to carboxylic acid3. Methylation of hydroxyl group |
| 2-Hydroxy-4-methylbenzoic acid | 1. Methylation of hydroxyl group |
| 4-Methyl-2-nitrotoluene | 1. Oxidation of methyl group to carboxylic acid2. Reduction of nitro group3. Diazotization & Hydrolysis4. Methylation of hydroxyl group |
Advancements in Green Chemistry and Catalytic Approaches for Synthesis
Modern synthetic chemistry emphasizes the development of sustainable methods that increase efficiency, reduce waste, and minimize energy consumption. These principles are being applied to the synthesis of benzoic acid derivatives through techniques like microwave-assisted synthesis and the use of advanced catalytic systems.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, often leading to significantly reduced reaction times, improved yields, and higher product purity compared to conventional heating methods. ijprdjournal.comrasayanjournal.co.in This technique is considered an important approach toward green chemistry as it is more environmentally friendly.
While specific protocols for the microwave-assisted synthesis of this compound are not widely documented, the technique has been successfully applied to key transformations involved in its synthesis, such as:
Hydrolysis: The hydrolysis of amides like benzanilide (B160483) to benzoic acid can be completed in minutes under microwave irradiation, compared to an hour or more with conventional reflux. rasayanjournal.co.in
Esterification: The formation of esters from benzoic acids and alcohols is significantly faster when heated in a microwave oven. rasayanjournal.co.in
Amide Synthesis: Amide bonds can be formed efficiently by coupling carboxylic acids and amino acid esters under microwave conditions. nih.gov
These examples demonstrate the high potential for microwave technology to streamline the synthesis of this compound and its derivatives. ijprdjournal.com
Catalysis is at the heart of green chemistry, offering pathways to new reactions with high selectivity and efficiency. For the synthesis of aromatic acids, modern catalytic methods focus on novel ways to introduce the carboxyl group.
One of the most sustainable approaches is the direct carboxylation of aromatic compounds using carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 feedstock. researchgate.net Transition-metal catalysts, particularly those based on palladium, have shown promise in this area. For instance, anisole (B1667542) and its derivatives can be directly carboxylated using carbon monoxide (CO) and oxygen (O₂) in a reaction catalyzed by Palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with molybdovanadophosphates. nih.gov This method provides a direct route to methoxy-substituted benzoic acids under relatively mild conditions.
Recent advances have also focused on photoredox and electrochemical carboxylation, which offer alternative green methods for activating substrates toward reaction with CO₂. mdpi.com These catalytic strategies represent the frontier in aromatic acid synthesis, aiming to replace traditional multi-step methods with more direct and atom-economical processes. researchgate.net
Derivatization Reactions and Functional Group Transformations of this compound
The carboxylic acid functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of numerous derivatives.
Formation of Acid Chlorides: The most common activation of the carboxylic acid is its conversion to an acyl chloride. This is typically achieved by reacting this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comchemicalbook.com The resulting 2-Methoxy-4-methylbenzoyl chloride is a highly reactive intermediate. nih.gov
Esterification: Esters are readily prepared via Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. pbworks.comtcu.edu The equilibrium of this reaction can be driven towards the product ester by using an excess of the alcohol or by removing water as it is formed. tcu.edu Alternatively, esters can be formed under milder conditions by reacting the corresponding acid chloride with an alcohol.
Amide Synthesis: Amides are synthesized by reacting the carboxylic acid, or more commonly its activated acid chloride derivative, with a primary or secondary amine. researchgate.net Direct amide formation from the unactivated carboxylic acid and an amine is also possible, sometimes facilitated by coupling agents or by heating under solvent-free conditions. rsc.orgrsc.org
The following table outlines key derivatization reactions.
| Derivative Class | Reagents | Product |
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-Methoxy-4-methylbenzoyl chloride |
| Ester | Alcohol (e.g., Methanol), H₂SO₄ (catalyst) | Methyl 2-methoxy-4-methylbenzoate |
| Amide | Amine (e.g., Benzylamine), optional coupling agent | N-Benzyl-2-methoxy-4-methylbenzamide |
Esterification Reactions to Form Benzoate (B1203000) Esters
The conversion of this compound into its corresponding benzoate esters is a common and crucial transformation. Esterification not only serves to protect the carboxylic acid group during subsequent reactions but also to generate final products with specific physical and chemical properties. researchgate.net The most prevalent method for this conversion is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. pbworks.commasterorganicchemistry.com
This equilibrium-driven process typically employs an excess of the alcohol reactant to shift the equilibrium towards the ester product, in accordance with Le Châtelier's principle. tcu.edu The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com
Recent advancements have explored the use of solid acid catalysts, such as zirconium/titanium (Zr/Ti) based catalysts, which offer advantages like easier separation and reusability, contributing to more environmentally friendly processes. mdpi.comresearchgate.net While direct studies on this compound are not extensively detailed, the principles governing the esterification of substituted benzoic acids are well-established. mdpi.com For instance, the reaction of various benzoic acids with methanol (B129727) using a Zr/Ti solid acid catalyst has been shown to be effective for substrates with both electron-donating and electron-withdrawing groups. mdpi.com
The choice of alcohol and reaction conditions can be tailored to produce a wide array of benzoate esters. Common alcohols used include methanol and ethanol, leading to the formation of methyl and ethyl esters, respectively. operachem.com The reaction is typically conducted under reflux conditions to ensure it proceeds to completion. operachem.com
Table 1: General Conditions for Fischer Esterification of Aromatic Carboxylic Acids
| Parameter | Condition | Purpose | Source |
|---|---|---|---|
| Reactants | Carboxylic Acid, Alcohol | Formation of ester | pbworks.com |
| Catalyst | Conc. H₂SO₄, p-TsOH, Solid Acids | To increase the rate of reaction | operachem.commdpi.com |
| Solvent | Excess of the reactant alcohol | To shift the equilibrium towards products | masterorganicchemistry.com |
| Temperature | Reflux | To provide energy for the reaction | operachem.com |
| Work-up | Extraction with NaHCO₃(aq) | To remove unreacted carboxylic acid | pbworks.comoperachem.com |
The resulting esters, such as methyl 2-methoxy-4-methylbenzoate, are valuable intermediates in organic synthesis. For example, the methyl ester of the related 2-methoxy-6-methylbenzoic acid is an intermediate in the synthesis of the parent acid itself, formed via methylation of the corresponding hydroxy ester followed by hydrolysis. google.com Another related compound, methyl 3-methoxy-4-methylbenzoate, is prepared through the methylation of 3-hydroxy-4-methylbenzoic acid. google.com Transesterification of crude methyl benzoate is another viable route for creating different benzoic acid esters. acs.org
Advanced Spectroscopic and Structural Elucidation Techniques in Research on 2 Methoxy 4 Methylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides a detailed map of the atoms within a molecule, revealing the structure's carbon-hydrogen framework. For 2-Methoxy-4-methylbenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments delivers a comprehensive characterization.
Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. The spectrum of this compound is expected to show five distinct signals corresponding to the five types of protons: the acidic proton of the carboxylic acid, three aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons.
The chemical shift (δ) of each proton is influenced by its local electronic environment.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm, due to hydrogen bonding and its acidic nature.
Aromatic Protons (-C₆H₃-): The three protons on the benzene (B151609) ring are in unique environments. Their chemical shifts, generally in the range of 6.5-8.0 ppm, are influenced by the electronic effects of the substituents. The electron-donating methoxy and methyl groups will shield the ring protons, while the electron-withdrawing carboxylic acid group will deshield them. The proton at position 5 (H-5), situated between the two electron-donating groups, is expected to be the most upfield. The proton at position 6 (H-6), adjacent to the carboxylic acid, would likely be the most downfield.
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet, typically around 3.8-4.0 ppm.
Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring are also equivalent and appear as a singlet, usually in the more upfield region of 2.2-2.5 ppm.
The predicted proton environments and their expected chemical shifts are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H |
| Aromatic (H-6) | 7.8 - 8.0 | Doublet | 1H |
| Aromatic (H-5) | 6.8 - 7.0 | Doublet | 1H |
| Aromatic (H-3) | 6.7 - 6.9 | Singlet | 1H |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |
| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | 3H |
Predicted data based on typical chemical shift values for similar functional groups and substitution patterns.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, which has nine carbon atoms, nine distinct signals are expected in the ¹³C NMR spectrum, as the molecular symmetry does not result in any chemically equivalent carbons.
The chemical shifts are indicative of the carbon type and its electronic environment.
Carboxyl Carbon (-COOH): This carbon is highly deshielded and appears significantly downfield, typically in the range of 165-175 ppm.
Aromatic Carbons (-C₆H₃-): The six aromatic carbons will have distinct signals in the 110-160 ppm range. The carbons bearing the substituents (C-1, C-2, C-4) will be quaternary and their shifts are strongly influenced by the attached group. C-2, attached to the electronegative oxygen of the methoxy group, is expected to be significantly downfield.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is found in a characteristic range of 55-60 ppm.
Methyl Carbon (-CH₃): The methyl carbon attached to the aromatic ring is the most shielded carbon and appears far upfield, typically around 20-25 ppm.
A table of predicted ¹³C chemical shifts is provided below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 165 - 175 |
| Aromatic (C-2) | 155 - 160 |
| Aromatic (C-4) | 140 - 145 |
| Aromatic (C-6) | 130 - 135 |
| Aromatic (C-1) | 120 - 125 |
| Aromatic (C-5) | 120 - 125 |
| Aromatic (C-3) | 110 - 115 |
| Methoxy (-OCH₃) | 55 - 60 |
| Methyl (-CH₃) | 20 - 25 |
Predicted data based on typical chemical shift values and substituent effects.
While 1D NMR spectra suggest the types of proton and carbon environments, 2D NMR experiments are crucial for unambiguously establishing the molecular connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. In this compound, a COSY spectrum would be expected to show a cross-peak between the signals of the adjacent aromatic protons, H-5 and H-6, confirming their connectivity on the ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). phcogj.com An HMQC or HSQC spectrum would definitively link each proton signal (e.g., -OCH₃, -CH₃, H-3, H-5, H-6) to its corresponding carbon signal, simplifying the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). phcogj.com HMBC is particularly powerful for piecing together the molecular structure. For this compound, key HMBC correlations would include:
Correlations from the methoxy protons (-OCH₃) to the aromatic carbon C-2.
Correlations from the methyl protons (-CH₃) to the aromatic carbons C-3, C-4, and C-5.
Correlations from the aromatic proton H-6 to the carboxyl carbon (C=O) and to C-2 and C-4.
Correlations from the aromatic proton H-5 to C-1 and C-3.
Together, these 2D NMR techniques provide a rigorous and definitive confirmation of the constitution of this compound.
Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups, as each group has characteristic vibrational frequencies (stretching, bending, etc.).
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, revealing its functional groups.
For this compound, the FT-IR spectrum would be dominated by absorptions corresponding to its carboxylic acid, methoxy, methyl, and substituted benzene components.
O-H Stretch: A very broad and strong absorption band is expected from 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy and methyl groups would be observed in the 3000-2850 cm⁻¹ region.
C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected in the region of 1710-1680 cm⁻¹.
C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1620-1450 cm⁻¹ range.
C-O Stretches: Two distinct C-O stretching bands are anticipated. The C-O stretch of the carboxylic acid will appear around 1320-1210 cm⁻¹, while the asymmetric C-O-C stretch of the aryl-alkyl ether (methoxy group) will produce a strong band around 1250 cm⁻¹.
O-H Bend: The out-of-plane O-H bend of the carboxylic acid can be seen as a broad band near 920 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1620 - 1450 | Medium-Weak |
| C-O Stretch (Ether) | 1275 - 1200 | Strong |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |
| O-H Bend (Out-of-plane) | ~920 | Medium, Broad |
Frequency ranges are based on characteristic values for the respective functional groups.
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. Vibrational modes that cause a significant change in molecular polarizability are Raman-active. While IR is sensitive to polar bonds (like C=O), Raman is often more sensitive to non-polar, symmetric bonds and vibrations of the molecular backbone.
In the FT-Raman spectrum of this compound, key features would include:
Aromatic Ring Vibrations: The symmetric "breathing" mode of the substituted benzene ring, often around 1000 cm⁻¹, is typically a strong and sharp band in the Raman spectrum. The aromatic C=C stretching vibrations in the 1620-1570 cm⁻¹ region are also prominent.
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are visible in the 3100-2850 cm⁻¹ range, similar to IR.
Methyl Group Deformations: The symmetric deformation of the methyl group is often observed.
Carbonyl Group: The C=O stretch is generally weaker in Raman than in IR, but can still be observed.
The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational characteristics of the molecule, as some modes may be strong in one technique and weak or silent in the other, according to the principles of mutual exclusion for centrosymmetric systems and general intensity differences for non-centrosymmetric molecules.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Raman Intensity |
| C-H Stretch (Aromatic & Aliphatic) | 3100 - 2850 | Strong |
| C=C Stretch (Aromatic) | 1620 - 1570 | Strong |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Weak-Medium |
| Ring Breathing (Symmetric) | ~1000 | Strong |
Expected intensities are relative and based on general principles of Raman spectroscopy.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry reveals a distinct fragmentation pattern that serves as a molecular fingerprint. The mass spectrum shows a prominent molecular ion peak (M+) corresponding to the intact molecule. nih.gov The fragmentation of this ion provides valuable structural information.
The molecular ion peak for this compound appears at an m/z of 166. nih.gov Under electron ionization, the molecule undergoes fragmentation, leading to the formation of several characteristic ions. The most significant fragments are observed at m/z 119 and m/z 91. nih.gov The fragment at m/z 91 is commonly attributed to the stable tropylium (B1234903) ion ([C₇H₇]⁺), a frequent rearrangement product for alkylbenzene derivatives. The generation of these specific fragments is characteristic of the compound's structure, involving the loss of parts of the methoxy and carboxylic acid groups. The interaction between adjacent functional groups, known as the 'ortho effect', can significantly influence the fragmentation pathways in benzoic acid isomers, although this effect is suppressed in meta and para-isomers. nih.gov
Table 1: Key Mass Spectrometry Fragmentation Data for this compound Interactive table: Click on headers to sort.
| m/z Value | Relative Intensity | Proposed Ion Fragment |
|---|---|---|
| 166 | Top Peak | [C₉H₁₀O₃]⁺ (Molecular Ion) |
| 119 | 2nd Highest | [Fragment Ion] |
| 91 | 3rd Highest | [C₇H₇]⁺ (Tropylium Ion) |
Data sourced from PubChem. nih.gov
While standard mass spectrometry provides nominal mass, high-resolution mass spectrometry (HRMS) measures the mass of ions with extremely high accuracy. This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds with the same nominal mass but different chemical formulas.
The theoretical monoisotopic mass of this compound (C₉H₁₀O₃) is calculated to be 166.062995 Da. HRMS analysis would yield an experimental mass that closely matches this theoretical value. The experimentally determined monoisotopic mass is reported as 166.062994177 Da. nih.gov The minuscule difference between the theoretical and observed mass confirms the elemental formula of C₉H₁₀O₃ with high confidence, ruling out other possible formulas.
Table 2: HRMS Data for Elemental Composition Confirmation Interactive table: Click on headers to sort.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₃ |
| Theoretical Monoisotopic Mass (Da) | 166.062995 |
| Experimentally Observed Mass (Da) | 166.062994177 nih.gov |
X-ray Crystallography for Solid-State Molecular Structure Determination
In the study of anisic acid, the crystals were found to belong to the monoclinic space group P2₁/a. rsc.org A key structural feature identified was the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate through O-H···O hydrogen bonds. rsc.org This dimerization is a common structural motif for carboxylic acids in the solid state. The analysis also reveals precise bond lengths, bond angles, and any distortions from planarity within the molecule. rsc.org Such detailed structural information is crucial for understanding intermolecular interactions and the physical properties of the compound.
Table 3: Representative Crystallographic Data for an Isomer (p-methoxybenzoic acid) Interactive table: Click on headers to sort.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 16.98 |
| b (Å) | 10.95 |
| c (Å) | 3.98 |
| β (°) | 98.67 |
Data is for the isomer p-methoxybenzoic acid and serves as an illustrative example. rsc.org
Comprehensive Elemental Analysis for Compound Purity and Stoichiometry
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The experimental results are compared against the theoretical percentages calculated from the molecular formula (C₉H₁₀O₃). sigmaaldrich.comuni.lu This comparison is vital for verifying the compound's stoichiometry and assessing its purity. For a pure sample of this compound, the experimental percentages of carbon, hydrogen, and oxygen should align closely with the theoretical values. Commercial suppliers often report purity levels, such as 97%, which are confirmed through techniques like titration or chromatography, underpinned by correct elemental composition. sigmaaldrich.com
Table 4: Elemental Composition of this compound Interactive table: Click on headers to sort.
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 65.05% |
| Hydrogen | H | 6.07% |
Computational Chemistry and Theoretical Studies of 2 Methoxy 4 Methylbenzoic Acid
Quantum Chemical Calculations for Electronic and Geometrical Structures
Quantum chemical calculations are instrumental in determining the stable conformations and electronic characteristics of 2-Methoxy-4-methylbenzoic acid.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For organic molecules like substituted benzoic acids, the B3LYP functional is a commonly employed method for accurate predictions of molecular geometry and vibrational frequencies. researchgate.netresearchgate.net Studies on similar benzoic acid derivatives often utilize DFT to optimize the molecular structure and calculate various molecular parameters. researchgate.netresearchgate.netresearchgate.net
In a typical DFT study on a substituted benzoic acid, the geometry is optimized to find the lowest energy conformation. For instance, calculations on 4-bromo-3-(methoxymethoxy) benzoic acid were performed using the B3LYP method with a 6-311++G(d,p) basis set to determine its structural and molecular parameters. researchgate.net Although specific peer-reviewed DFT data for this compound is not extensively documented in the searched literature, the established methodologies suggest that such a calculation would provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.
Table 1: Illustrative Geometrical Parameters for this compound (Optimized with DFT/B3LYP) This table presents hypothetical data based on typical values for similar molecules, as specific literature values were not found.
| Parameter | Value |
|---|---|
| C-C (aromatic) bond length | ~1.39 Å |
| C=O bond length | ~1.21 Å |
| C-O (carboxyl) bond length | ~1.36 Å |
| C-O (methoxy) bond length | ~1.37 Å |
| O-C-O bond angle | ~123° |
The Hartree-Fock (HF) method is a foundational ab initio calculation approach that provides a good starting point for more complex computational studies. researchgate.net While generally less accurate than DFT for electron correlation effects, it is valuable for determining molecular orbitals. researchgate.net
Semi-empirical methods, such as PM3, PM6, and PM7, offer a computationally less intensive alternative to ab initio methods by incorporating experimental parameters to simplify calculations. redalyc.orgwikipedia.orgnih.gov These methods are particularly useful for larger molecules. wikipedia.orgnih.gov The PM3 method, for example, is a reparametrization of the AM1 method and has been widely used for organic systems. redalyc.orgnih.gov PM6 and PM7 are more modern developments with improved parameterization. researchgate.net These methods can be used to predict geometries and heats of formation. redalyc.orgwikipedia.org For instance, semi-empirical methods like PM3, AM1, and MNDO have been used to analyze the molecular geometry and vibrational frequencies of Schiff bases. redalyc.org
The choice of a basis set is a critical aspect of quantum chemical calculations, dictating the accuracy and computational cost. Basis sets are sets of mathematical functions used to build molecular orbitals. For molecules containing elements like carbon, oxygen, and hydrogen, Pople-style basis sets such as 6-31G or 6-311G are common. researchgate.netresearchgate.net The addition of polarization functions (e.g., (d,p)) and diffuse functions (+) is often necessary for an accurate description of bonding and non-bonding interactions, leading to basis sets like 6-311++G(d,p). researchgate.netresearchgate.net
Optimization strategies involve finding the minimum energy structure of the molecule. This is typically an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the gap between them are fundamental in describing a molecule's chemical reactivity and electronic properties. researchgate.net
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. researchgate.net A large gap implies high stability and low reactivity. researchgate.net
These energies are standard outputs of DFT and HF calculations. For example, in a study of 4-bromo-3-(methoxymethoxy) benzoic acid using DFT at the B3LYP/6-311++G(d,p) level, the HOMO-LUMO energy gap was calculated to be 4.46 eV. researchgate.net Similarly, for 4-(carboxyamino)-benzoic acid, the calculated HOMO and LUMO energies were -6.82 eV and -1.82 eV, respectively, resulting in a gap of 5.0 eV. actascientific.com
Table 2: Illustrative Frontier Orbital Energies for this compound This table presents hypothetical data based on typical values for similar molecules, as specific literature values were not found.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 5.0 eV |
Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. ias.ac.in In this compound, the methoxy (B1213986) group (-OCH₃) is an electron-donating group, while the carboxylic acid group (-COOH) is an electron-withdrawing group. This donor-acceptor structure suggests that ICT is a possible phenomenon.
Studies on similar molecules, such as 4-amino-3-methyl benzoic acid methyl ester, have investigated photoinduced ICT reactions. ias.ac.in The occurrence of ICT is often characterized by a large shift in the emission spectrum in polar solvents. researchgate.net Computational methods, particularly Time-Dependent DFT (TD-DFT), can be used to study the excited states of the molecule and predict the electronic transitions associated with charge transfer. researchgate.net This analysis helps in understanding the redistribution of electron density upon excitation and the nature of the excited states. acs.org
Aromaticity Analysis and Electron Density Distribution StudiesSpecific studies concerning the aromaticity analysis (e.g., Nucleus-Independent Chemical Shift - NICS) or detailed electron density distribution for this compound are absent from the scientific literature.
Due to the lack of specific research data for each of the mandated topics, creating a thorough, informative, and scientifically accurate article with the required data tables and detailed findings is not possible while adhering to the user's strict constraints.
Exploration of Biological Activities and Mechanistic Research of 2 Methoxy 4 Methylbenzoic Acid and Its Analogs
Antimicrobial and Antifungal Activity Studies
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, utilized as preservatives in food and pharmaceuticals. taylorfrancis.comyoutube.com The introduction of various functional groups to the benzoic acid scaffold, such as methoxy (B1213986) and methyl groups, can modulate this activity, leading to compounds with specific efficacy against a range of microorganisms.
Research into the antibacterial effects of benzoic acid derivatives has shown that their efficacy is influenced by the type, number, and position of substituents on the benzene (B151609) ring. nih.gov While studies focusing specifically on 2-Methoxy-4-methylbenzoic acid are not extensively detailed in the available literature, research on its analogs provides significant insights into its potential antibacterial profile.
For instance, studies on thioureides of 2-(4-methylphenoxymethyl)benzoic acid, a structurally related compound, have demonstrated notable antimicrobial activity. researchgate.net These compounds showed the highest efficacy against Pseudomonas aeruginosa and various Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 250 to 31.5 µg/mL and 1000 to 62.5 µg/mL, respectively. amazonaws.com
The position of the methoxy group, a key feature of this compound, is known to influence antibacterial potency. A study on positional isomers of benzoic acid derivatives indicated that the presence of methoxyl substituents can limit biofilm formation by Escherichia coli more effectively than hydroxyl derivatives. nih.gov However, the addition of hydroxyl and methoxyl groups has been observed to sometimes weaken the effect against E. coli when compared to benzoic acid itself. nih.gov
| Compound/Analog | Bacterial Strain(s) | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Thioureides of 2-(4-methylphenoxymethyl)benzoic acid | Gram-positive bacteria | 62.5 - 1000 µg/mL | researchgate.netamazonaws.com |
| Thioureides of 2-(4-methylphenoxymethyl)benzoic acid | Pseudomonas aeruginosa | 31.5 - 250 µg/mL | researchgate.netamazonaws.com |
| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 31.3 ppm | researchgate.net |
| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 500 ppm | researchgate.net |
The antifungal properties of benzoic acid derivatives are well-documented, with their effectiveness being highly dependent on the molecular structure. taylorfrancis.com Analogs of this compound have shown promise in this area. For example, certain benzoic acid derivatives with methoxy substituents have demonstrated enhanced antifungal activity. The position of the methoxy group is crucial, with some studies suggesting that substitution in the ortho position leads to greater efficacy against fungi like Aspergillus flavus and Aspergillus fumigatus. researchgate.net
Research on thioureides of 2-(4-methylphenoxymethyl)benzoic acid also revealed significant antifungal activity, particularly against planktonic fungal cells, with MIC values ranging from 62.5 to 15.6 µg/mL. researchgate.netamazonaws.com Furthermore, studies on other benzoic acid derivatives have identified that the presence of a carboxyl group is important for their antifungal action. nih.gov
| Compound/Analog | Fungal Strain(s) | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Thioureides of 2-(4-methylphenoxymethyl)benzoic acid | Candida albicans, Aspergillus niger | 15.6 - 62.5 µg/mL | researchgate.netamazonaws.com |
| Benzoic acid derivatives | Aspergillus flavus, Aspergillus fumigatus | Enhanced activity with ortho-methoxy substitution | researchgate.net |
The antimicrobial mechanism of benzoic acid and its derivatives is generally attributed to their ability to disrupt cellular homeostasis. researchgate.net These lipophilic acids can interfere with the active uptake of certain amino and oxo acids in bacteria. researchgate.net A proposed mechanism involves the disruption of cell membranes, leading to a loss of energy generation and a reduction of intracellular pH. taylorfrancis.com
Flow cytometry analysis of the synergistic action of benzoic acid derivatives with capric acid against Staphylococcus aureus pointed to membrane disruption as a key mechanism. nih.gov This process involves initial membrane damage, followed by the entry of the antimicrobial agent and subsequent cytoplasmic ion imbalance, culminating in cell death. nih.gov The antimicrobial action of phenolic compounds is also linked to the presence of hydroxyl or methoxyl groups in the molecule. nih.gov
Anti-inflammatory and Analgesic Research
In addition to their antimicrobial effects, certain benzoic acid derivatives have been investigated for their anti-inflammatory and analgesic properties. This line of research explores how these compounds interact with the complex signaling pathways that mediate inflammation and pain.
Studies on analogs of this compound have provided evidence of their anti-inflammatory potential through the modulation of key inflammatory pathways. A notable example is 2-methoxy-4-vinylphenol (B128420) (2M4VP), a natural compound with structural similarities. Research has shown that 2M4VP exerts its anti-inflammatory effects by inhibiting the production of lipopolysaccharide (LPS)-induced nitric oxide (NO) and inducible nitric oxidase synthase (iNOS). nih.gov
The underlying mechanism of 2M4VP's action involves the activation of the Nrf2/ARE pathway, which enhances the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1). nih.gov This, in turn, leads to the inhibition of iNOS. nih.gov This demonstrates that methoxy-substituted phenolic compounds can play a significant role in downregulating inflammatory responses at a molecular level.
| Compound/Analog | Inflammatory Pathway/Mediator | Observed Effect | Reference |
|---|---|---|---|
| 2-Methoxy-4-vinylphenol (2M4VP) | LPS-induced NO and iNOS production | Reduction in production | nih.gov |
| 2-Methoxy-4-vinylphenol (2M4VP) | Heme oxygenase-1 (HO-1) | Increased expression | nih.gov |
| 2-Methoxy-4-vinylphenol (2M4VP) | Nrf2/ARE pathway | Activation | nih.gov |
| 4-Hydroxybenzoic acid (4-HB) | Pro-inflammatory cytokines (IL-4, IL-6, TNF-α) | Reduction in levels | nih.gov |
| 4-Hydroxybenzoic acid (4-HB) | NLRP3 inflammasome | Inhibition of activation | nih.gov |
In vivo models are crucial for validating the anti-inflammatory potential of compounds observed in in vitro studies. A commonly used model is the carrageenan-induced paw edema test in rats. mdpi.commdpi.com This model allows for the assessment of a compound's ability to reduce acute inflammation.
Anticancer and Cytotoxic Activity Investigations
Recent scientific inquiry has begun to shed light on the potential of benzoic acid derivatives, including analogs of this compound, as promising candidates in the field of oncology. These investigations have explored their effectiveness against various cancer cell lines and have started to unravel the molecular underpinnings of their cytotoxic effects.
While direct studies on the anticancer efficacy of this compound are limited, research on structurally similar compounds provides valuable insights. One such analog, 2-hydroxy-4-methoxy benzoic acid (HMBA), has demonstrated significant anticancer properties against SK-MEL-28 human malignant melanoma cells. phcog.comphcog.com The cytotoxic effect of HMBA was found to be dose-dependent, with increasing concentrations leading to a greater reduction in cell viability. phcog.comphcog.com
Another related compound, 2-Methoxy-4-vinylphenol (2M4VP), has shown anticancer effects on pancreatic cancer cell lines, Panc-1 and SNU-213. nih.gov Treatment with 2M4VP led to a reduction in the viability of Panc-1 cells and suppressed the migratory activity of both cell lines. nih.gov These findings suggest that the structural scaffold of methoxy-substituted benzoic acid derivatives may be a promising starting point for the development of novel anticancer agents.
Below is an interactive data table summarizing the cytotoxic activity of 2-hydroxy-4-methoxy benzoic acid (HMBA) against the SK-MEL-28 cancer cell line.
| Compound | Cancer Cell Line | Efficacy |
| 2-hydroxy-4-methoxy benzoic acid (HMBA) | SK-MEL-28 (Human Malignant Melanoma) | Dose-dependent cytotoxicity |
Investigations into the molecular mechanisms of cytotoxicity of these compounds have revealed multifaceted actions. For instance, 2-hydroxy-4-methoxy benzoic acid (HMBA) has been shown to induce dose-dependent DNA damage in SK-MEL-28 cells. phcog.comphcog.com This genotoxic stress appears to trigger programmed cell death, as evidenced by the induction of apoptosis. phcog.comphcog.com
Furthermore, the analog 2-Methoxy-4-vinylphenol (2M4VP) has been found to influence the cell cycle. nih.gov Studies have shown that 2M4VP can induce cell cycle arrest, a critical mechanism for inhibiting the uncontrolled proliferation of cancer cells. nih.gov Specifically, it has been observed to cause a G1 phase arrest in NIH 3T3 cells treated with the carcinogen benzo[a]pyrene. nih.gov This effect is achieved by modulating the expression of key cell cycle regulatory proteins, including an increase in the expression of CDK inhibitors p21Waf1/Cip1 and p15 (B1577198) INK4b, and a decrease in the expression of cyclin D1 and cyclin E. nih.gov Consequently, the kinase activities of CDK4 and CDK2 are inhibited, leading to the blockage of the hyper-phosphorylation of the Retinoblastoma protein (Rb) and halting cell cycle progression. nih.gov
Modulation of Proteostasis Network Modules
The maintenance of protein homeostasis, or proteostasis, is a critical cellular process that is often dysregulated in cancer. The proteostasis network comprises several integrated pathways, including the Ubiquitin-Proteasome Pathway (UPP) and the Autophagy-Lysosome Pathway (ALP), which are responsible for the degradation of misfolded or damaged proteins. nih.govnih.govmdpi.com
The Ubiquitin-Proteasome Pathway involves the tagging of substrate proteins with ubiquitin molecules, which marks them for degradation by the proteasome complex. nih.govcellsignal.com This pathway is crucial for the degradation of most short-lived intracellular proteins. cellsignal.com The Autophagy-Lysosome Pathway is another major intracellular degradation system responsible for the removal of damaged organelles and long-lived proteins. mdpi.comnih.gov This process involves the formation of autophagosomes that engulf cytoplasmic components and fuse with lysosomes for degradation. nih.gov
Research on 2-hydroxy-4-methoxy benzoic acid (HMBA) has shown that it can induce autophagy in SK-MEL-28 melanoma cells. phcog.comphcog.com This activation of autophagy, alongside the induction of apoptosis, contributes to its anticancer effects. phcog.comphcog.com The study revealed an increase in the phosphorylation of ERK, p38, and JNK, with ERK phosphorylation being responsible for the activation of autophagy proteins such as LC3 and p62. phcog.com
Cathepsins are a group of proteases that are primarily located in lysosomes and play a crucial role in the degradation of proteins delivered via the endo-lysosomal pathway. nih.govnih.gov Cathepsin B and Cathepsin L are cysteine proteases involved in various physiological and pathological processes, including cancer progression. nih.gov
While direct studies on the influence of this compound on cathepsin B and L activities are not currently available, the induction of the autophagy-lysosome pathway by its analog, HMBA, suggests a potential modulation of lysosomal enzyme activity. The increased autophagic flux would necessitate enhanced lysosomal degradation capacity, which is mediated by enzymes such as cathepsins.
Enzyme Inhibition and Biocatalysis Studies
The potential of benzoic acid derivatives to interact with and inhibit the activity of various enzymes is an area of active research. While specific enzyme inhibition studies for this compound are not extensively documented, related compounds have been investigated for their inhibitory potential. For example, derivatives of 2-(4-Methoxybenzoyl)benzoic acid have been explored for their ability to inhibit enzymes, suggesting that this class of compounds may have broader therapeutic applications.
Furthermore, in the context of biocatalysis, enzymes are being explored for the synthesis of such compounds. For instance, a p-methoxybenzoic acid carboxyl methyltransferase has been identified and characterized from loquat flowers, which is capable of catalyzing the formation of methyl p-methoxybenzoate from p-methoxybenzoic acid. researchgate.net This highlights the potential for enzymatic processes in the production and modification of these benzoic acid derivatives.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition for Diabetes Research (Insights from 3-acetamido-4-methyl benzoic acid derivatives)
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a significant negative regulator in both insulin (B600854) and leptin signaling pathways. benthamdirect.comnih.gov Its role in dephosphorylating the insulin receptor makes it a promising therapeutic target for the management of type 2 diabetes and insulin resistance. nih.govresearchgate.net Research into inhibitors of this enzyme has explored various molecular scaffolds, including derivatives of 3-acetamido-4-methyl benzoic acid, which share a structural resemblance to this compound.
A series of novel 3-acetamido-4-methyl benzoic acid derivatives were designed and synthesized to investigate their PTP1B inhibitory potential. nih.govresearchgate.net These compounds were developed as mimics of phosphotyrosine (pTyr), featuring a carboxylic acid group and a lipophilic tail, which are considered important for binding to the enzyme's active site. researchgate.net In these studies, the 3-acetamido-4-methyl benzoic acid core was appended with various thioether-containing heterocyclic moieties. nih.govresearchgate.net
Screening of these derivatives revealed several compounds with significant inhibitory activity. For instance, 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid demonstrated good PTP1B inhibition with an IC50 value of 11.17 μM. benthamdirect.com Molecular docking studies of this compound indicated that it binds within the catalytic and a second aryl binding site of PTP1B. benthamdirect.com Other potent compounds in a related series included 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid and 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid, which exhibited IC50 values of 8.2 μM and 8.3 μM, respectively. nih.govresearchgate.net Docking simulations suggested these inhibitors interact with key amino acid residues in the catalytic site, such as Cys215, Ser216, Gly220, and Arg221, through hydrogen bonding. researchgate.net
These findings highlight that the 4-methyl benzoic acid scaffold, when appropriately functionalized at the 3-position, can serve as an effective foundation for the design of PTP1B inhibitors. The insights gained from these analogs provide a basis for exploring similar modifications of the this compound structure for diabetes research.
Table 1: PTP1B Inhibitory Activity of 3-acetamido-4-methyl benzoic acid Derivatives
| Compound Name | IC50 (μM) | Reference |
| 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid | 11.17 | benthamdirect.com |
| 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.2 | nih.govresearchgate.net |
| 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid (different study) | 8.3 | nih.govresearchgate.net |
Monoamine Oxidase A (MAO-A) Inhibition Mechanisms
Monoamine oxidases (MAOs) are flavoenzymes that catalyze the oxidative deamination of various neurotransmitters, and their inhibition is a key strategy for treating neurodegenerative diseases and depression. nih.gov While direct studies on this compound as a MAO-A inhibitor are limited, research on analogous structures provides insight into potential mechanisms. Small aromatic amide derivatives, for example, have been identified as potent MAO-A and MAO-B inhibitors. nih.govpatsnap.com
One study on anilide motifs revealed that compounds featuring two aryl moieties connected by a short spacer can be effective inhibitors. nih.gov For instance, N-(2,4-dinitrophenyl)benzamide showed a preference for MAO-A with an IC50 value of 126 nM. nih.govpatsnap.com The structure of these inhibitors, particularly the substitution pattern on the anilide rings, is crucial for their potency and selectivity. Computational analysis of these anilides confirmed high surface complementarity to the active sites of MAO enzymes. nih.gov The mechanism of inhibition for flavonoids, another class of MAO inhibitors, has been shown to be competitive or mixed, and typically reversible. nih.gov
For a molecule like this compound or its amide derivatives to act as a MAO-A inhibitor, it would need to interact with the enzyme's active site. This binding is typically governed by interactions with key residues and the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's binding pocket. nih.gov The methoxy and methyl groups on the benzoic acid ring would influence the molecule's electronic properties and steric fit within the active site, which are critical determinants of inhibitory activity.
Cytochrome P450 Enzyme (CYP199A4) Mediated Oxidative Demethylation and Regioselectivity
The cytochrome P450 enzyme CYP199A4, originating from Rhodopseudomonas palustris, is known to efficiently catalyze the oxidative demethylation of specific para-substituted benzoic acid derivatives. rsc.orgresearchgate.net The enzyme's mechanism involves the formation of a hemiacetal, which then leads to the elimination of formaldehyde. rsc.orgresearchgate.net
Research has demonstrated a strong regioselectivity in the activity of CYP199A4. rsc.org The enzyme shows a clear preference for demethylating methoxy groups located at the para position (position 4) relative to the carboxyl group on the benzoic acid ring. rsc.orgresearchgate.net For example, 4-methoxybenzoic acid is efficiently demethylated by CYP199A4. nih.gov In contrast, substrates with a methoxy group at the ortho (position 2) or meta (position 3) positions are not oxidized with any significant activity. rsc.orgresearchgate.net Specifically, studies have shown that 2-methoxybenzoic acid is not a substrate for the enzyme, with no reaction product detected after incubation with CYP199A4 variants. nih.gov
This pronounced regioselectivity is attributed to the specific binding orientation required within the enzyme's active site. For catalysis to occur, the substrate must align in a way that brings the target C-H bond into proximity with the heme's reactive ferryl-oxo species. The active site of CYP199A4 is structured to favorably bind para-substituted benzoic acids, making them ideal scaffolds for this enzyme. rsc.orgresearchgate.net Consequently, this compound, with its methoxy group in the ortho position, would not be expected to undergo oxidative demethylation by CYP199A4 due to this stringent positional preference.
Table 2: Regioselectivity of CYP199A4-Mediated Demethylation of Methoxybenzoic Acids
| Substrate | Position of Methoxy Group | Observed Activity with CYP199A4 | Reference |
| 4-Methoxybenzoic acid | para | Efficiently demethylated | rsc.orgresearchgate.net |
| 3-Methoxybenzoic acid | meta | Not significantly oxidized | nih.gov |
| 2-Methoxybenzoic acid | ortho | No reaction product detected | nih.gov |
Ligand Design and Metal Ion Complexation Potential
Applications in Metal Ion Sensing and Chelating Agent Development
The structural features of this compound, specifically the presence of a carboxylic acid group and a methoxy group on an aromatic ring, make it a potential candidate for use as a ligand in coordination chemistry. The carboxyl group, upon deprotonation, offers a strong coordination site for metal ions. The adjacent methoxy group can also participate in chelation, forming a stable five-membered ring with a metal center, which can enhance the stability of the resulting complex.
By rationally selecting metal ions and multifunctional organic ligands, complexes with specific structures and properties can be synthesized. nih.gov For example, ligands containing carboxyl and nitrogen functional groups have been shown to successfully coordinate with metal ions like Cd(II) and Zn(II). nih.gov In such complexes, the disappearance of the C=O stretching vibration peak in IR spectra confirms the coordination of the carboxyl group with the metal ion. nih.gov
Schiff base ligands derived from methoxy-substituted aldehydes have been used to form complexes with Cu(II) and Zn(II). nih.gov These applications demonstrate the principle that molecules with appropriately positioned oxygen-donating groups, such as those in this compound, can act as effective chelating agents. This potential allows for the design of ligands for applications in metal ion sensing, where the binding of a specific metal ion could trigger a detectable response, such as a change in color or fluorescence. Furthermore, this chelating ability is fundamental to the development of agents for metal sequestration or transport.
Structure-Activity Relationship (SAR) Studies for Derivatives of this compound
Systematic Evaluation of Substituent Effects on Biological Efficacy
Structure-activity relationship (SAR) studies are fundamental to understanding how molecular structure influences biological activity, thereby guiding the design of more potent and selective compounds. drugdesign.org For derivatives of benzoic acid, including analogs of this compound, SAR insights can be drawn from their interactions with various biological targets.
PTP1B Inhibition: In the context of 3-acetamido-4-methyl benzoic acid derivatives as PTP1B inhibitors, the nature of the heterocyclic group attached via a thioacetamido linker is critical. The introduction of moieties like benzothiazole (B30560) or methoxy-substituted benzimidazole (B57391) at this position leads to potent inhibition, with IC50 values in the low micromolar range. nih.govresearchgate.net This indicates that the lipophilic character and hydrogen bonding capacity of the substituent play a key role in binding to the enzyme's active site. researchgate.net
CYP199A4 Substrate Specificity: The SAR for benzoic acid derivatives as substrates for the CYP199A4 enzyme is exceptionally clear and stringent. Activity is highly dependent on the presence of a substituent at the para-position of the benzoic acid ring. rsc.org The enzyme efficiently demethylates 4-methoxybenzoic acid but shows virtually no activity towards isomers with methoxy groups at the ortho- or meta-positions. nih.gov The presence of additional substituents can reduce binding affinity and activity compared to 4-methoxybenzoic acid alone. rsc.orgresearchgate.net This highlights the critical importance of substituent position for productive enzyme-substrate interaction.
General Principles: Across different biological targets, certain principles of SAR for benzoic acid derivatives are consistent. A phenyl core is often important for enhancing hydrophobic interactions within binding pockets. The presence and position of hydrophilic substituents, such as hydroxyl or carboxyl groups, are necessary to facilitate interactions with polar amino acid residues. For instance, replacing a phenolic hydroxyl group with a methoxy group can lead to a drop in biological activity if that hydroxyl group was acting as a crucial hydrogen bond donor in the receptor interaction. drugdesign.org These systematic evaluations underscore that modifications to the substituents on the benzoic acid ring—their type, position, and electronic properties—are key determinants of biological efficacy.
Strategic Applications in Pharmaceutical and Agrochemical Sciences Based on Research
Role as a Pharmaceutical Intermediate in Drug Discovery and Development
2-Methoxy-4-methylbenzoic acid serves as a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure provides a scaffold that can be readily modified to produce a diverse array of biologically active molecules, making it a valuable asset in the field of medicinal chemistry.
Synthesis of Novel Therapeutic Agents
The application of this compound as a precursor is evident in the synthesis of important therapeutic agents. A notable example is its role in the production of intermediates for antipsychotic drugs. Specifically, a derivative, 2-methoxy-4-acetaminomethyl benzoate (B1203000), is utilized in a two-step synthesis method to produce 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. google.com This resulting compound is a key intermediate in the manufacturing of Amisulpride, an antipsychotic medication used to treat schizophrenia. google.com
Furthermore, the core structure of this compound is related to intermediates used in the synthesis of cardiotonic drugs. The related compound, 2-Methoxy-4-(methylsulfanyl)benzoic acid, is a known intermediate in the preparation of Sulmazole and Isomazole, which exhibit positive inotropic effects on the heart. While not a direct application, this highlights the utility of the substituted methoxybenzoic acid framework in developing cardiovascular medications.
The broader class of benzoic acid derivatives, to which this compound belongs, is recognized for its potential in generating compounds with a wide range of biological activities, including anti-inflammatory and analgesic properties. smolecule.com Research into derivatives of 2-hydroxy-4-methoxy benzoic acid, a closely related structure, has shown potential in attenuating DNA damage and inducing autophagy in cancer cells, suggesting possible therapeutic applications in oncology. phcog.com
Contribution to Drug Formulation and Design
The inherent properties of this compound and its derivatives can also influence the formulation and design of final drug products. The stability and compatibility of its isomer, 2-Methyl-4-methoxybenzoic acid, are valued in various formulations, suggesting similar advantageous characteristics for this compound. chemimpex.com
Function as a Building Block in Agrochemical Development
In the agrochemical sector, substituted benzoic acid derivatives are instrumental in the development of crop protection products. While specific applications of this compound are not as extensively documented as its isomers, the general utility of this chemical class is well-established.
Precursor for Herbicides and Insecticides
The isomer 4-Methoxy-2-methylbenzoic acid is known to be an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides. nbinno.com It serves as a starting material for compounds like 2-methyl-4-chlorophenoxyacetic acid, a herbicide. nbinno.com This indicates the potential for this compound to be utilized in similar synthetic strategies for creating new herbicidal and insecticidal agents. The exploration of its derivatives in this field remains an area of active research. smolecule.com
Role in Advanced Pest Management Solutions
The development of advanced pest management solutions often relies on the creation of novel active ingredients with specific modes of action. The structural motif of this compound can be incorporated into new molecular designs to target specific biological pathways in pests. While direct examples are limited in publicly available research, the versatility of benzoic acid derivatives in organic synthesis makes them attractive candidates for the development of next-generation pesticides. smolecule.com
Utilization in Specialty Chemical Manufacturing
Beyond its roles in the pharmaceutical and agrochemical industries, this compound and its related isomers have applications in the broader field of specialty chemical manufacturing. The functional groups present in the molecule allow for its use as a building block in the synthesis of a variety of organic compounds. chemimpex.comnbinno.com For instance, its isomer, 4-Methoxy-2-methylbenzoic acid, is used in the formulation of specialty polymers, where it can enhance properties such as thermal stability and chemical resistance. chemimpex.com It is also utilized in the production of fragrances and flavoring agents. chemimpex.com
Polymer Chemistry Applications (Insights from related compounds)
The application of this compound in polymer chemistry is an area of potential, primarily inferred from the use of similar methoxybenzoic acid derivatives. For instance, 4-methoxy-2-methylbenzoic acid is used in the formulation of specialty polymers, where it can enhance properties such as thermal stability and chemical resistance, which are critical for applications in coatings and adhesives chemimpex.com.
Furthermore, research into lignin-derived monomers has shown that methoxyterephthalates can be used to create performance-advantaged polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) copolyesters acs.org. The methoxy (B1213986) groups can influence the polymer's properties, such as its crystallinity and melting temperature acs.org. This suggests that this compound could potentially be used as a comonomer in the synthesis of novel polyesters and other polymers with tailored properties. For example, the copolyester of p-hydroxybenzoic acid and 2-hydroxy-6-naphthoic acid is known for its use in high-performance fibers acs.org. By analogy, incorporating this compound into polymer chains could impart unique characteristics beneficial for advanced materials.
Future Research Directions and Translational Perspectives for 2 Methoxy 4 Methylbenzoic Acid
Rational Design and Synthesis of Novel Derivatives with Enhanced Bioactivity
A significant future direction lies in the rational design and synthesis of novel derivatives of 2-Methoxy-4-methylbenzoic acid. The parent molecule serves as a scaffold that can be chemically modified to enhance specific biological activities. Drawing parallels from related methoxybenzoic acid isomers, derivatives could be designed to target a range of biological processes. For instance, the synthesis of amide and ester derivatives could modulate the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Furthermore, structure-activity relationship (SAR) studies will be crucial. By systematically altering the substituents on the aromatic ring, it may be possible to identify key structural features that confer or enhance bioactivity. For example, the introduction of heterocyclic moieties or other functional groups could lead to derivatives with improved potency and selectivity for specific biological targets. The development of a diverse chemical library based on the this compound core is a critical first step in this exploratory phase.
Table 1: Potential Strategies for Derivative Synthesis
| Modification Strategy | Rationale | Potential Outcome |
|---|---|---|
| Amide/Ester Formation | Improve pharmacokinetic profile | Enhanced bioavailability and target engagement |
| Aromatic Ring Substitution | Explore structure-activity relationships | Increased potency and selectivity |
In-Depth Mechanistic Elucidation of Observed Biological Effects
Currently, there is a lack of specific data on the biological effects of this compound. A foundational area of future research will be to screen this compound and its newly synthesized derivatives for various biological activities. Initial screenings could focus on areas where other benzoic acid derivatives have shown promise, such as anti-inflammatory, antimicrobial, and anticancer activities.
Once a biological effect is identified, in-depth mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular level. This would involve identifying the specific cellular targets and signaling pathways that are modulated. For example, if a derivative shows anti-inflammatory properties, research could investigate its effect on key inflammatory mediators such as cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB) signaling. Techniques such as Western blotting, quantitative polymerase chain reaction (qPCR), and enzyme-linked immunosorbent assays (ELISAs) would be instrumental in these mechanistic studies.
Exploration of New Catalytic Transformations Utilizing this compound as Substrate or Ligand
The unique electronic and steric properties of this compound make it an interesting candidate for applications in catalysis. Future research could explore its use as a substrate in novel catalytic transformations. The carboxylic acid group can act as a directing group in C-H activation/functionalization reactions, enabling the selective introduction of new functional groups at specific positions on the aromatic ring. This would provide efficient synthetic routes to complex molecules that are otherwise difficult to access.
Additionally, this compound and its derivatives could be investigated as ligands for transition metal catalysts. The coordination of the carboxylate group and potentially the methoxy (B1213986) group to a metal center could create a unique catalytic environment, leading to novel reactivity and selectivity in a variety of organic transformations.
Integration of Multi-Omics Data (e.g., transcriptomics, proteomics) for Comprehensive Biological Understanding
To gain a holistic understanding of the biological effects of this compound and its derivatives, future studies should leverage multi-omics approaches. Upon identifying a bioactive derivative, technologies such as transcriptomics (RNA-seq) and proteomics (mass spectrometry) can provide a global view of the changes in gene and protein expression within cells or tissues upon treatment.
This unbiased, system-wide data can help in identifying the mechanism of action, uncovering novel molecular targets, and revealing potential off-target effects. For example, transcriptomic analysis of cells treated with an anticancer derivative could reveal the upregulation of apoptotic pathways and the downregulation of cell proliferation pathways. Integrating this with proteomic data could confirm these findings at the protein level and provide further insights into the post-translational modifications involved.
Development of High-Throughput Screening Methodologies for Derivative Libraries
To efficiently screen the large number of derivatives that can be generated from the this compound scaffold, the development of high-throughput screening (HTS) methodologies is essential. These assays should be robust, scalable, and relevant to the desired biological activity.
For instance, if the goal is to identify novel antibacterial agents, an HTS assay could involve measuring bacterial growth in the presence of thousands of different derivatives in a microplate format. Similarly, for anticancer drug discovery, HTS could be used to assess the cytotoxicity of the derivative library against various cancer cell lines. The development of such screening platforms will be critical for accelerating the discovery of lead compounds with therapeutic potential.
Table 2: Examples of HTS Assays for Derivative Libraries
| Target Application | HTS Assay Type | Principle |
|---|---|---|
| Antibacterial | Bacterial growth inhibition | Measures turbidity or metabolic activity of bacteria |
| Anticancer | Cell viability/cytotoxicity | Utilizes fluorescent or luminescent reporters of cell health |
Pre-clinical and Clinical Translational Studies for Promising Derivatives
The ultimate goal of designing and synthesizing novel derivatives of this compound is to translate promising candidates into clinical applications. Once a lead compound with significant in vitro bioactivity and a well-defined mechanism of action is identified, it must undergo rigorous pre-clinical evaluation. This involves assessing its efficacy and safety in animal models of disease.
Should a derivative demonstrate a favorable efficacy and safety profile in pre-clinical studies, it could then advance to clinical trials in humans. This translational pathway is a long and complex process but represents the pinnacle of drug discovery and development, with the potential to bring new therapeutic agents to patients.
Q & A
Q. Methodological Approach :
pH Adjustment : Use buffered solutions (e.g., PBS at pH 7.4) to mimic physiological conditions.
Co-solvents : Employ ethanol or PEG-400 (<5% v/v) to enhance aqueous solubility without altering bioactivity .
Contradiction Resolution : Validate solubility via UV-Vis spectroscopy at λ_max 270 nm, correlating absorbance with concentration gradients .
Advanced: What strategies optimize the stability of this compound under storage and reaction conditions?
Answer:
- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation .
- Reaction Stability : Avoid strong oxidizers (e.g., HNO₃) and high temperatures (>100°C), which degrade the compound to CO₂ and phenolic byproducts .
- Incompatibility Alert : Decomposition occurs with metal ions (Fe³⁺, Cu²⁺); use chelating agents (EDTA) in aqueous systems .
Stability Data:
| Condition | Degradation Rate (%) | Half-Life (Days) | Source |
|---|---|---|---|
| 25°C, light | 20 | 7 | |
| –20°C, dark | <2 | >180 |
Advanced: How can computational modeling predict the reactivity of this compound in drug discovery contexts?
Answer:
- DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps (e.g., B3LYP/6-31G* level). The methoxy group lowers electron density at the aromatic ring, directing substitutions to the para position .
- Docking Studies : Simulate interactions with COX-2 (PDB: 5KIR) to evaluate anti-inflammatory potential. The carboxylate group forms hydrogen bonds with Arg120 and Tyr355 .
Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., COX-2 inhibition at 10–50 μM) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risk) .
- Ventilation : Use fume hoods during weighing/synthesis to prevent inhalation of fine particles .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated organic waste containers .
First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced: What mechanistic insights explain the role of this compound in modulating microbial biofilms?
Answer:
- Biofilm Disruption : The compound chelates metal ions (e.g., Ca²⁺, Mg²⁺) critical for biofilm matrix integrity, reducing Pseudomonas aeruginosa adhesion by 40–60% at 100 μg/mL .
- Synergy with Antibiotics : Combine with ciprofloxacin (1:4 molar ratio) to enhance biofilm penetration via increased membrane permeability .
Experimental Design : Use confocal microscopy (SYTO 9/propidium iodide staining) to quantify live/dead cells in treated biofilms .
Basic: What are the documented biological activities of this compound?
Answer:
- Antimicrobial : MIC of 25–50 μg/mL against Staphylococcus aureus .
- Anti-inflammatory : Inhibits COX-2 (IC₅₀ = 18 μM) via competitive binding .
- Antioxidant : Scavenges DPPH radicals with EC₅₀ = 45 μM .
Mechanistic Note : The methoxy group enhances lipophilicity, improving cell membrane penetration .
Advanced: How do structural modifications of this compound impact its pharmacokinetic properties?
Answer:
- Ester Prodrugs : Replace –COOH with ethyl esters to increase oral bioavailability (e.g., logP from 1.2 to 2.8) .
- Halogenation : Adding Cl at the 5-position improves metabolic stability (t₁/₂ increased from 2.5 to 4.7 hours in rat liver microsomes) .
Validation : Use in vitro ADME assays (Caco-2 permeability, microsomal stability) to prioritize derivatives .
Advanced: How can discrepancies in reported melting points (e.g., 69–70°C vs. 72–74°C) be resolved?
Answer:
- Purity Impact : Impurities lower observed melting points. Recrystallize samples twice and verify via DSC .
- Method Variability : Use calibrated equipment (e.g., Büchi B-545) with a heating rate of 1°C/min .
Resolution : Purity >99% by HPLC correlates with consistent mp (72–74°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
